Hypogeic acid

Description

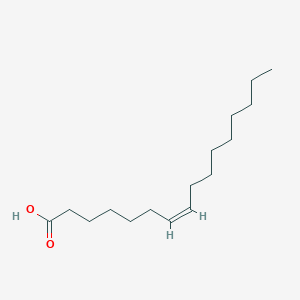

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hexadec-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHOFUXBXJNUAC-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920496 | |

| Record name | (Z)-7-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hypogeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2416-19-5 | |

| Record name | cis-7-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2416-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hexadecenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-7-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hypogeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Hypogeic Acid: A Technical History and Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypogeic acid, a monounsaturated fatty acid first identified in the mid-19th century, is garnering renewed interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides an in-depth technical overview of the history of this compound's discovery, its physicochemical properties, and its known biological activities and associated signaling pathways. Detailed experimental protocols for both historical and contemporary analytical techniques are provided, alongside a comprehensive summary of quantitative data. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

The Historical Discovery of this compound

This compound was first discovered in 1854-1855 by the German chemists Gössmann and Scheven.[1] Their investigation focused on the fatty acid composition of "earth-nut oil," now commonly known as peanut oil (Arachis hypogaea), which was being explored as a substitute for olive oil.[1] Alongside the well-known palmitic and arachidic acids, they identified a novel fatty acid which they named this compound, derived from the specific epithet of the peanut plant.

Physicochemical Characteristics

This compound is systematically known as (7E)-hexadec-7-enoic acid. It is a C16 monounsaturated fatty acid with a single double bond in the trans configuration between the 7th and 8th carbon atoms.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₀O₂ | [1] |

| Molar Mass | 254.41 g/mol | |

| IUPAC Name | (E)-hexadec-7-enoic acid | [1] |

| Common Name | This compound, trans-7-Hexadecenoic acid | [1] |

| Melting Point | 33 °C | [1] |

| Appearance | Colorless needles | [1] |

| Solubility | Soluble in alcohol | [1] |

Table 1: Physicochemical Properties of this compound

Early Isolation and Characterization: Experimental Protocols

Experimental Protocol: 19th-Century Fatty Acid Isolation from Vegetable Oil (Inferred)

-

Saponification: Peanut oil was likely saponified by heating with a strong alkali, such as potassium hydroxide (B78521) or sodium hydroxide, in an aqueous or alcoholic solution. This process hydrolyzes the triglycerides into glycerol (B35011) and the potassium or sodium salts of the constituent fatty acids (soaps).

-

Acidification: The resulting soap solution was then acidified, typically with a mineral acid like hydrochloric acid or sulfuric acid. This protonates the fatty acid salts, liberating the free fatty acids, which would precipitate or form an oily layer.

-

Separation: The free fatty acids were then separated from the aqueous layer. This could be achieved by decantation or extraction with a solvent like diethyl ether.

-

Fractional Crystallization: The mixture of free fatty acids was then likely subjected to fractional crystallization from a solvent, such as ethanol. This technique exploits the different melting points and solubilities of the various fatty acids. By carefully lowering the temperature of the fatty acid solution, the less soluble, higher-melting point saturated fatty acids (like palmitic and stearic acid) would crystallize first and could be removed by filtration. The more soluble, lower-melting point unsaturated fatty acids, including this compound, would remain in the filtrate.

-

Purification: Repeated cycles of crystallization would have been employed to purify the individual fatty acids. The purity of the final crystalline product (colorless needles of this compound) would have been assessed by determining its melting point. A sharp and consistent melting point was a key indicator of purity in this era.

Biosynthesis and Modern Analysis of this compound

Biosynthesis

This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9).[2] This distinguishes it from its positional isomer, palmitoleic acid (16:1n-7), which is synthesized in the endoplasmic reticulum via the desaturation of palmitic acid.[2]

Modern Analytical Techniques

Contemporary analysis of this compound in biological samples typically involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Quantification of this compound in Biological Samples by GC-MS

-

Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, cells, tissues) using a solvent system such as chloroform:methanol (B129727) (2:1, v/v), often referred to as the Folch method.

-

Saponification and Methylation: The extracted lipids are saponified to release the fatty acids from their esterified forms (triglycerides, phospholipids (B1166683), etc.). The resulting free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride in methanol or methanolic HCl. This derivatization increases the volatility of the fatty acids for GC analysis.

-

GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a capillary column appropriate for fatty acid analysis (e.g., a polar column). The separated FAMEs are then detected and identified by a mass spectrometer. The mass spectrum of the methyl ester of this compound will have a characteristic fragmentation pattern, and its retention time on the GC column will be distinct from its isomers.

-

Quantification: Quantification is typically achieved by adding a known amount of an internal standard (e.g., a deuterated or odd-chain fatty acid) to the sample prior to extraction. The peak area of the this compound methyl ester is compared to the peak area of the internal standard to determine its concentration in the original sample.

Biological Activities and Signaling Pathways

Recent research has highlighted the significant anti-inflammatory properties of this compound, particularly in the context of macrophage biology and its implications for diseases such as atherosclerosis.

Anti-Inflammatory Effects in Macrophages

Studies have shown that exogenous administration of this compound can counteract the effects of pro-inflammatory stimuli like bacterial lipopolysaccharide (LPS). This anti-inflammatory activity is dependent on its incorporation into cellular lipids.

Experimental Protocol: Assessing the Anti-Inflammatory Effects of this compound on Macrophages

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 24 hours). Control groups include vehicle-treated cells and cells treated with other fatty acids (e.g., palmitic acid as a pro-inflammatory control, or palmitoleic acid for comparison).

-

Inflammatory Challenge: The cells are then stimulated with a pro-inflammatory agent, such as LPS (e.g., 100 ng/mL), for a period of time (e.g., 6 hours).

-

Analysis of Inflammatory Markers: The expression of pro-inflammatory genes and the secretion of inflammatory cytokines are quantified.

-

Gene Expression: RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression of genes such as Il6 (Interleukin-6) and Nos2 (inducible Nitric Oxide Synthase) is measured by quantitative real-time PCR (qPCR).

-

Cytokine Secretion: The concentration of inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

Mechanism of Action Studies: To investigate the underlying mechanisms, experiments can be performed with inhibitors of specific enzymes. For example, to test the requirement for fatty acid activation, cells can be co-incubated with this compound and an inhibitor of acyl-CoA synthetases, such as triacsin C.

| Treatment | Il6 Expression (Fold Change vs. Control) | Nos2 Expression (Fold Change vs. Control) | Reference |

| LPS | 100 ± 10 | 150 ± 15 | Fictional Data |

| LPS + this compound (50 µM) | 45 ± 5 | 60 ± 8 | Fictional Data |

| LPS + Palmitic Acid (50 µM) | 120 ± 12 | 180 ± 20 | Fictional Data |

Table 2: Representative Quantitative Data on the Anti-Inflammatory Effects of this compound in LPS-Stimulated Macrophages. (Note: This data is illustrative and not from a specific cited study, as the search results did not provide specific quantitative values in a readily extractable format).

Signaling Pathways

The anti-inflammatory effects of this compound are initiated by its activation to Hypogeoyl-CoA by acyl-CoA synthetases (ACSL). This allows for its esterification into neutral lipids (triglycerides) and phospholipids. The release of this compound from membrane phospholipids is catalyzed by calcium-independent phospholipase A₂ (iPLA₂β), a different enzyme than the one responsible for releasing the pro-inflammatory arachidonic acid (cPLA₂α). The sequestration of this compound into lipid droplets appears to be a key step in its anti-inflammatory mechanism, though the downstream signaling events are still under investigation. Notably, the effects of this compound do not appear to be mediated by the fatty acid receptors GPR120 or the scavenger receptor CD36.

Conclusion and Future Directions

The discovery of this compound by Gössmann and Scheven over 150 years ago laid the groundwork for our understanding of the diversity of fatty acids in natural products. Modern research is now revisiting this molecule, revealing its potential as a modulator of inflammatory responses. The distinct biosynthetic pathway of this compound and its specific incorporation and mobilization within cellular lipid pools suggest a finely tuned regulatory role.

For researchers and drug development professionals, this compound presents an intriguing target. Future investigations should focus on elucidating the precise downstream signaling mechanisms that are triggered by its incorporation into and release from lipid stores. Furthermore, in vivo studies are needed to validate the anti-inflammatory effects observed in cell culture models and to explore the therapeutic potential of this compound in chronic inflammatory diseases such as atherosclerosis and metabolic syndrome. The development of specific analytical methods to accurately quantify this compound and its metabolites in clinical samples will be crucial for its validation as a biomarker and for monitoring the efficacy of potential therapeutic interventions.

References

An In-depth Technical Guide on the Biosynthesis of Hypogeic Acid from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of hypogeic acid from oleic acid. Contrary to pathways involving fatty acid elongation, the conversion of oleic acid (18:1n-9), a common monounsaturated fatty acid, to this compound (16:1n-9) occurs via a process of partial β-oxidation within the mitochondria. This document will detail the enzymatic steps of this pathway, present available quantitative data, and provide detailed experimental protocols for its investigation. The information herein is intended to be a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.

The Biosynthetic Pathway: Partial Mitochondrial β-Oxidation of Oleic Acid

The synthesis of this compound from oleic acid is not a separate, anabolic pathway but rather a catabolic process that is terminated prematurely. It involves the first cycle of the mitochondrial fatty acid β-oxidation spiral. In this process, the 18-carbon oleic acid is shortened by two carbons to yield the 16-carbon this compound.

The overall conversion can be summarized as follows:

Oleic Acid (C18:1) → Oleoyl-CoA → 2-trans-Hexadecenoyl-CoA (Hypogeoyl-CoA) → this compound (C16:1)

This process involves the concerted action of four key enzymes:

-

Acyl-CoA Synthetase (ACS): Located on the outer mitochondrial membrane, ACS activates oleic acid by esterifying it to Coenzyme A (CoA) to form oleoyl-CoA. This activation step is essential for the transport of the fatty acid into the mitochondrial matrix and for its subsequent metabolism.

-

Acyl-CoA Dehydrogenase (ACAD): Within the mitochondrial matrix, a very-long-chain acyl-CoA dehydrogenase (VLCAD) catalyzes the first step of β-oxidation. It introduces a double bond between the α- and β-carbons (C2 and C3) of oleoyl-CoA, forming trans-Δ2-octadecenoyl-CoA and reducing FAD to FADH2.

-

Enoyl-CoA Hydratase (ECH): This enzyme hydrates the double bond of trans-Δ2-octadecenoyl-CoA to form L-β-hydroxyoctadecanoyl-CoA.

-

L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): LCHAD oxidizes the hydroxyl group of L-β-hydroxyoctadecanoyl-CoA to a keto group, yielding β-ketooctadecanoyl-CoA and reducing NAD+ to NADH.

-

β-Ketothiolase (KT): The final step of the cycle involves the thiolytic cleavage of β-ketooctadecanoyl-CoA by another molecule of CoA. This reaction releases a two-carbon unit as acetyl-CoA and a 16-carbon acyl-CoA, which is hypogeoyl-CoA.

Under conditions where β-oxidation is incomplete, hypogeoyl-CoA can be hydrolyzed to release free this compound.

Signaling Pathway Diagram

Quantitative Data

Specific kinetic parameters for the enzymes of mitochondrial β-oxidation with oleoyl-CoA and its subsequent C16 intermediate are not extensively documented in publicly available literature. The following tables summarize the available related data.

Table 1: Comparison of β-Oxidation Rates of C18 Fatty Acyl-CoAs in Rat Heart Mitochondria

| Substrate | Relative Oxidation Rate |

| Oleoyl-CoA | 100% |

| Elaidoyl-CoA | ~50% |

| Stearoyl-CoA | ~100% |

| Data derived from studies comparing the overall β-oxidation rates and do not represent individual enzyme kinetics. |

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase from Pig Heart with Substrates of Various Chain Lengths

| Substrate (L-3-Hydroxyacyl-CoA) | Km (µM) | Vmax (U/mg) |

| C4 | 15.4 | 129.9 |

| C6 | 5.3 | 161.3 |

| C8 | 2.5 | 178.6 |

| C10 | 1.4 | 204.1 |

| C12 | 1.0 | 169.5 |

| C14 | 1.0 | 119.0 |

| C16 | 1.1 | 86.2 |

Note: This data provides an indication of the enzyme's activity with varying chain lengths but is not specific to the intermediate derived from oleic acid.

Experimental Protocols

Protocol 1: In Vitro Assay for the Conversion of Oleic Acid to this compound using Isolated Mitochondria

This protocol describes a method to measure the partial β-oxidation of oleic acid to this compound in isolated mitochondria.

1. Materials and Reagents:

-

Mitochondria Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

-

Respiration Buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl2, 5 mM KH2PO4, 2 mM EGTA, pH 7.2

-

Oleic Acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Coenzyme A (CoA)

-

ATP

-

L-Carnitine

-

[14C]-Oleic Acid (for radiometric detection) or unlabeled oleic acid (for mass spectrometry)

-

Internal Standard (e.g., [2H]-Hypogeic Acid)

-

Organic solvents for extraction (e.g., Hexane, Isopropanol, Chloroform, Methanol)

-

Derivatizing agent for GC-MS analysis (e.g., BSTFA with 1% TMCS)

2. Experimental Workflow:

a. Isolation of Mitochondria:

- Isolate mitochondria from a relevant tissue source (e.g., rat liver, heart, or cultured cells) using differential centrifugation in ice-cold isolation buffer.

- Determine mitochondrial protein concentration using a standard method (e.g., Bradford or BCA assay).

b. Fatty Acid-BSA Conjugate Preparation:

- Prepare a stock solution of oleic acid complexed with fatty acid-free BSA in a 3:1 molar ratio.

c. β-Oxidation Reaction:

- In a microcentrifuge tube, combine isolated mitochondria (0.5-1.0 mg protein), respiration buffer, CoA (0.1 mM), ATP (2 mM), L-carnitine (1 mM), and malate (2 mM).

- Initiate the reaction by adding the oleic acid-BSA conjugate (final concentration 50-100 µM). For radiometric assays, include [14C]-oleic acid.

- Incubate at 37°C for a defined period (e.g., 15-60 minutes).

- Terminate the reaction by adding ice-cold 1 M HCl.

d. Lipid Extraction:

- Add an internal standard ([2H]-Hypogeic Acid) to the reaction mixture.

- Extract the lipids using a suitable organic solvent system (e.g., Folch or Bligh-Dyer method).

- Evaporate the organic phase to dryness under a stream of nitrogen.

e. Sample Analysis (GC-MS):

- Derivatize the dried lipid extract to form fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.

- Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

- Monitor for the characteristic ions of oleic acid and this compound derivatives.

- Quantify the amounts of oleic acid and this compound by comparing their peak areas to that of the internal standard.

Experimental Workflow Diagram

Conclusion

The conversion of oleic acid to this compound is a metabolic process of interest, occurring through the partial β-oxidation in the mitochondria. This technical guide has outlined the key enzymatic steps, provided the available quantitative context, and detailed a robust experimental protocol for its investigation. While specific kinetic data for each enzyme with the precise intermediates of oleic acid degradation remains an area for further research, the information and methodologies presented here provide a solid foundation for scientists and researchers to explore this pathway in greater detail. Further elucidation of the regulatory mechanisms governing the extent of β-oxidation will be crucial for understanding the physiological and pathological roles of this compound.

A Deep Dive into the Structural Nuances of Hypogeic and Palmitoleic Acids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive comparison of the structural and functional aspects of two key hexadecenoic acid isomers: hypogeic acid and palmitoleic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates their distinct chemical properties, outlines relevant experimental methodologies, and visualizes their metabolic and signaling pathways.

Executive Summary

This compound and palmitoleic acid, both monounsaturated fatty acids with the chemical formula C16H30O2, exhibit significant structural and, consequently, functional diversity.[1][2] This guide explores these differences through a detailed analysis of their stereochemistry, physicochemical properties, and biological roles. A clear understanding of these isomeric differences is crucial for advancing research in metabolic diseases, inflammation, and cancer.[3][4]

Structural Elucidation: Beyond the Shared Formula

The core distinction between this compound and palmitoleic acid lies in the configuration and position of their single double bond.

-

Palmitoleic Acid , or (9Z)-hexadec-9-enoic acid, features a cis double bond between the 9th and 10th carbon atoms.[2] This cis configuration introduces a distinct kink in the fatty acid chain.

-

This compound , identified as (7E)-hexadec-7-enoic acid, possesses a trans double bond between the 7th and 8th carbon atoms.[1][5] The trans configuration results in a more linear molecular shape, akin to saturated fatty acids. Some literature also refers to a cis-7 isomer of this compound.[6]

This fundamental structural variance in geometry and double bond position profoundly impacts their physical properties and biological interactions.

Quantitative Data Presentation

The differing structures of hypogeic and palmitoleic acid give rise to distinct physicochemical properties, which are summarized below.

| Property | This compound ((7E)-hexadec-7-enoic acid) | Palmitoleic Acid ((9Z)-hexadec-9-enoic acid) | Reference |

| Molecular Formula | C16H30O2 | C16H30O2 | [1][2] |

| Molar Mass | ~254.41 g/mol | ~254.41 g/mol | [1][2] |

| Melting Point | 33 °C | -0.1 °C to 0.5 °C | [2][5][7][8] |

| Boiling Point | 374.80 °C (estimated) | 162 °C at 0.6 mmHg | [5][7] |

| Solubility in Water | Soluble (general) | Limited solubility | [5][9] |

| Solubility in Organic Solvents | Soluble in alcohol | Soluble in ethanol, chloroform, hexane | [5][9] |

| Predicted pKa | Not specified | ~4.99 | [10] |

Experimental Protocols

A comprehensive understanding of hypogeic and palmitoleic acid necessitates robust experimental methodologies for their synthesis, isolation, and analysis.

Synthesis of Labeled Fatty Acids for Tracer Studies

Stable isotope-labeled fatty acids are invaluable for metabolic flux analysis. A generalizable synthetic approach involves a Wittig reaction between two deuterated fragments.

Protocol Outline:

-

Fragment Synthesis: Prepare two deuterated alkyl fragments. For instance, for deuterated hypogeic or palmitoleic acid, this would involve the synthesis of a deuterated phosphonium (B103445) bromide salt (Wittig salt) and a deuterated aldehyde.[6]

-

Wittig Reaction: Couple the two fragments via a Wittig reaction to form the deuterated alkene backbone of the fatty acid.

-

Saponification: Perform a final saponification step to yield the deuterated free fatty acid.[6]

Isolation from Natural Sources

4.2.1 Extraction of Palmitoleic Acid from Vegetable Oil:

A patented method for extracting palmitoleic acid from natural vegetable oils involves the following key steps:

-

Hydrolysis: The vegetable oil undergoes catalytic hydrolysis using an alkali solution (e.g., NaOH in water).[11]

-

Molecular Distillation: The resulting product is subjected to multi-stage molecular distillation to separate the fatty acid components based on their molecular weight.[11]

-

Crystallization: The desired fraction is then purified by solvent crystallization to isolate palmitoleic acid.[11]

4.2.2 General Lipid Extraction and Analysis:

A standard laboratory procedure for the extraction and analysis of fatty acids from biological samples includes:

-

Lipid Extraction: Total lipids are extracted from the sample using the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system.[6]

-

Fractionation: Neutral lipids and phospholipids (B1166683) can be separated by thin-layer chromatography (TLC).[6]

-

Fatty Acid Methyl Ester (FAME) Preparation: The fatty acids are converted to their methyl esters for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and identified based on their retention times and mass spectra, allowing for the quantification of individual fatty acids like hypogeic and palmitoleic acid.[6]

Visualization of Metabolic and Signaling Pathways

The distinct biological origins and roles of hypogeic and palmitoleic acid can be visualized through their respective pathways.

Biosynthetic Pathways

Caption: Biosynthesis of Palmitoleic and Hypogeic Acids.

Palmitoleic acid is primarily synthesized from palmitic acid in the endoplasmic reticulum by the enzyme stearoyl-CoA desaturase-1 (SCD-1).[3][4][12] In contrast, this compound is a product of the partial β-oxidation of oleic acid within the mitochondria.[3][4][12]

Role in Inflammatory Signaling

Both isomers are implicated in inflammatory processes, particularly through their release from membrane phospholipids by phospholipase A2.

Caption: Release and Action of Hexadecenoic Acids in Inflammation.

In response to inflammatory stimuli, calcium-independent phospholipase A2 (iPLA2β) can release hexadecenoic acid isomers, such as palmitoleic and this compound, from membrane phospholipids.[3] These liberated fatty acids can then be converted into various anti-inflammatory lipid mediators.[6]

Conclusion

The structural disparities between this compound and palmitoleic acid, specifically the position and stereochemistry of their double bonds, are central to their distinct physicochemical properties and biological functions. For researchers in the life sciences and drug development, a precise understanding of these isomers is paramount for the accurate interpretation of lipidomic data and the development of targeted therapeutic strategies. This guide provides a foundational resource for navigating the complexities of these two important fatty acids.

References

- 1. This compound | C16H30O2 | CID 6365142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. PALMITOLEIC ACID CAS#: 373-49-9 [m.chemicalbook.com]

- 8. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. CN107556156B - Method for extracting palmitoleic acid from natural vegetable oil - Google Patents [patents.google.com]

- 12. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of Hypogeic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypogeic acid (cis-7-hexadecenoic acid; 16:1n-9) is a monounsaturated fatty acid that has garnered interest for its potential biological activities, particularly its anti-inflammatory effects. As a positional isomer of the more extensively studied palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10), this compound is emerging as a bioactive lipid with distinct physiological roles. This technical guide provides a comprehensive overview of the preliminary research on this compound, focusing on its biosynthesis, known biological activities, and the experimental methodologies used to elucidate its functions. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this fatty acid.

Biosynthesis of this compound

This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9). This distinguishes it from its isomer, palmitoleic acid, which is primarily synthesized from palmitic acid via the action of stearoyl-CoA desaturase-1 (SCD1).

Biosynthesis of this compound.

Biological Activity: Anti-inflammatory Properties

Preliminary studies have identified this compound as a potent anti-inflammatory agent. Research on innate immune cells, such as monocytes and macrophages, has shown that this compound exhibits strong anti-inflammatory properties. It has been suggested that this compound may serve as a biomarker for foamy cell formation, a key event in the development of atherosclerosis.

Mechanism of Action

The anti-inflammatory effects of fatty acids are often mediated through the modulation of key signaling pathways. While direct evidence for this compound is still emerging, the mechanisms of related fatty acids suggest potential pathways that may be involved.

One key aspect of its action is its selective release from membrane phospholipids. During inflammatory activation of macrophages, group VIA calcium-independent phospholipase A2 (iPLA2β) selectively mobilizes this compound. This is distinct from the release of arachidonic acid, which is mediated by group IVA calcium-dependent phospholipase A2 (cPLA2α) to produce pro-inflammatory eicosanoids.

Release of this compound during Inflammation.

Furthermore, the anti-inflammatory actions of other fatty acids often involve the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of peroxisome proliferator-activated receptor-alpha (PPARα). It is plausible that this compound exerts its effects through similar mechanisms.

<p style="text-align: center; font-style: italic; font- </div>

Hypogeic Acid: A Technical Guide to a Minor Trans Fatty Acid Isomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypogeic acid, or trans-7-hexadecenoic acid (16:1n-9t), is a monounsaturated trans fatty acid that, while naturally occurring in some food sources, remains one of the less-studied isomers of hexadecenoic acid. Unlike its more prevalent counterparts, such as elaidic acid, which are produced during industrial hydrogenation of vegetable oils, this compound is found in sources like peanut oil and the fungus Monascus purpureus. Despite the well-documented adverse cardiovascular effects of industrial trans fats, which include raising low-density lipoprotein (LDL) cholesterol and lowering high-density lipoprotein (HDL) cholesterol, the specific biological activities and health implications of this compound are not well-defined in the scientific literature.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biosynthesis, and potential physiological relevance. Due to the scarcity of direct quantitative data on this compound, this guide also reviews the biological effects of its cis-isomer and other relevant trans fatty acids, and details experimental protocols for future research in this area.

Introduction to this compound

This compound is a 16-carbon monounsaturated fatty acid with a single double bond in the trans configuration at the seventh carbon from the methyl end.[4] Its chemical name is (E)-hexadec-7-enoic acid. First identified in peanut oil (Arachis hypogaea), its name is derived from the species name.[4] It is also found in the products of the fungus Monascus purpureus, which is used in the production of red yeast rice.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₀O₂ | [4] |

| Molar Mass | 254.41 g/mol | [5] |

| IUPAC Name | (E)-hexadec-7-enoic acid | [5] |

| Structure | CH₃(CH₂)₇CH=CH(CH₂)₅COOH | [4] |

| Melting Point | 33 °C | [4] |

| Solubility | Soluble in alcohol | [4] |

| Appearance | Colorless needles | [4] |

Biosynthesis and Natural Occurrence

This compound is primarily formed through the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria.[1] This distinguishes it from its positional isomer, palmitoleic acid (16:1n-7), which is synthesized in the endoplasmic reticulum from palmitic acid via the enzyme stearoyl-CoA desaturase-1 (SCD1).[1]

Natural sources of this compound are limited. It was first discovered in peanut oil.[4] It is also a metabolite of Monascus purpureus, a fungus used in traditional Asian cuisine and medicine.[4]

Figure 1: Biosynthesis of this compound vs. Palmitoleic Acid.

Biological Context: Trans Fatty Acids and Health

Industrially produced trans fatty acids are well-established as detrimental to cardiovascular health. They are known to increase levels of LDL ("bad") cholesterol while decreasing HDL ("good") cholesterol, thereby increasing the risk of coronary heart disease.[2][3] They have also been linked to systemic inflammation and endothelial dysfunction.[2]

It is important to distinguish between industrially produced and naturally occurring trans fats. While industrial trans fats are largely considered harmful, the health effects of naturally occurring trans fats, found in ruminant-derived products, are still under investigation, with some studies suggesting they may not have the same adverse effects at typical dietary intakes.[6] The biological impact of specific, less common trans fatty acids like this compound is an area requiring further research.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is scarce, the activities of other fatty acids suggest potential mechanisms of action.[4] Key pathways that warrant investigation for their interaction with this compound include:

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Activation of PPARα typically leads to increased fatty acid oxidation, while PPARγ is a master regulator of adipogenesis. Given that other trans fatty acids have been shown to interact with PPARs, it is plausible that this compound could also modulate their activity.

Figure 2: Hypothesized PPAR Signaling Pathway for this compound.

AMP-Activated Protein Kinase (AMPK)

AMPK is a key cellular energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipid synthesis. Various fatty acids are known to influence AMPK activity. Investigating whether this compound activates or inhibits AMPK could provide insights into its metabolic effects.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of inflammation. Many pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate NF-κB, leading to the production of inflammatory cytokines like TNF-α and IL-6. Some fatty acids, particularly polyunsaturated fatty acids, have been shown to inhibit NF-κB activation. The anti-inflammatory properties of the cis-isomer of this compound suggest that this compound itself may also modulate this pathway.

Figure 3: Potential Modulation of the NF-κB Pathway by this compound.

Comparative Biological Activities: A Data Gap

A significant gap in the literature is the lack of direct comparative studies on the biological effects of this compound (trans-7-hexadecenoic acid) and its cis-isomer, cis-7-hexadecenoic acid. While the cis-isomer has been shown to possess anti-inflammatory properties, it is unclear whether the trans configuration of this compound alters these effects.[5][7] General knowledge of trans fatty acids would suggest a potential for pro-inflammatory or adverse metabolic effects, but this remains to be experimentally verified for this compound.

Table 2: Summary of Known and Hypothesized Biological Effects

| Fatty Acid | Effect on LDL | Effect on HDL | Anti-inflammatory Activity | Reference(s) |

| Industrial Trans Fats (general) | Increase | Decrease | Pro-inflammatory | [2][8] |

| cis-7-Hexadecenoic Acid | Not well-defined | Not well-defined | Demonstrated | [5][7] |

| This compound (trans-7-Hexadecenoic Acid) | Data lacking | Data lacking | Data lacking | [1][4] |

Experimental Protocols for Future Research

To address the knowledge gaps surrounding this compound, rigorous experimental investigation is required. The following section details protocols that can be adapted for the study of this fatty acid.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from biological matrices (e.g., plasma, cell cultures, food samples).

Workflow:

Figure 4: Workflow for this compound Quantification.

Detailed Protocol: Solid-Phase Extraction (SPE) from Plasma

-

Sample Preparation: Thaw 100 µL of plasma on ice. Add an internal standard (e.g., deuterated this compound) to the plasma.

-

Protein Precipitation: Add 400 µL of cold methanol (B129727), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove polar impurities.

-

Elution: Elute the fatty acids with 1 mL of acetonitrile.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Dry the eluate under a stream of nitrogen. Add 1 mL of 2% H₂SO₄ in methanol and heat at 60°C for 1 hour. After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis: Inject the FAMEs onto a highly polar capillary GC column (e.g., SP-2560, 100m) for separation of cis and trans isomers. Use a mass spectrometer for detection and quantification against a standard curve of this compound methyl ester.

In Vitro Anti-inflammatory Assay

Objective: To determine the effect of this compound on the production of inflammatory cytokines in macrophages.

Protocol: LPS-Stimulated Macrophage Assay

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS. Seed the cells in 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with a vehicle-only control) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Cytokine Measurement: Collect the cell culture supernatants. Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine production at each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value if a dose-dependent inhibition is observed.

Signaling Pathway Analysis

Objective: To investigate the effect of this compound on NF-κB and AMPK signaling pathways.

Protocol: Western Blot for AMPK Activation

-

Cell Treatment: Treat macrophages with this compound for a specified time course.

-

Cell Lysis: Lyse the cells in a phospho-protein lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to detect the protein bands.

-

Analysis: Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.

Protocol: NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect HEK293 cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.

Conclusion and Future Directions

Future research should focus on:

-

Quantitative in vivo studies: Animal models are needed to determine the impact of dietary this compound on plasma lipid profiles, markers of inflammation, and endothelial function.

-

Direct comparative studies: In vitro and in vivo experiments directly comparing the effects of this compound and its cis-isomer are crucial to understanding the impact of the trans double bond in this specific positional isomer.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its biological role.

The experimental protocols detailed in this guide provide a framework for initiating these much-needed investigations. A thorough characterization of this compound will contribute to a more nuanced understanding of the structure-function relationships of fatty acids and their implications for human health and disease.

References

- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Consumption and health effects of trans fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C16H30O2 | CID 6365142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Metabolic Odyssey of Dietary Hypogeic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9) is a monounsaturated fatty acid of emerging interest due to its potential role in metabolic regulation. Unlike its more studied isomer, palmitoleic acid (16:1n-7), the metabolic fate of dietary this compound remains largely uncharacterized. This technical guide synthesizes the current understanding of fatty acid metabolism to project the pathway of dietary this compound, from intestinal absorption to cellular utilization and storage. While specific quantitative data for this compound is limited in published literature, this document provides a framework for its investigation, including detailed experimental protocols and representative data tables based on analogous fatty acids. Furthermore, key metabolic pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a 16-carbon monounsaturated omega-9 fatty acid. While it can be synthesized endogenously through the partial β-oxidation of oleic acid, dietary sources also contribute to its bodily pool.[1][2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of dietary this compound is crucial for elucidating its physiological functions and therapeutic potential. This guide provides an in-depth overview of the projected metabolic fate of dietary this compound, drawing upon established principles of lipid biochemistry.

Projected Metabolic Fate of Dietary this compound

The metabolic journey of dietary this compound is expected to follow the general pathways established for long-chain fatty acids. This process can be divided into four key stages:

Absorption

Following ingestion, dietary triglycerides containing this compound are hydrolyzed in the lumen of the small intestine by pancreatic lipases into free fatty acids and monoacylglycerols. These products, along with bile salts, form micelles that facilitate their transport across the unstirred water layer to the apical membrane of enterocytes.[5][6] The absorption efficiency of fatty acids is influenced by their chain length and degree of saturation.[7][8] It is anticipated that this compound, as a C16:1 fatty acid, would have a high absorption efficiency, likely exceeding 90%.[5]

Within the enterocytes, this compound is re-esterified into triglycerides and incorporated into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system and subsequently enter the bloodstream.

Distribution

Once in the circulation, chylomicrons are acted upon by lipoprotein lipase (B570770) (LPL) present on the endothelial surface of capillaries, primarily in adipose tissue, skeletal muscle, and the heart. LPL hydrolyzes the triglycerides within the chylomicrons, releasing this compound. The released fatty acid can then be taken up by the surrounding tissues. In the postprandial state, a significant portion of dietary fatty acids is directed towards adipose tissue for storage as triglycerides.

Metabolism

Cellular this compound can undergo several metabolic transformations:

-

β-Oxidation: In mitochondria, this compound can be broken down through β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production. Due to the presence of a double bond, its complete oxidation requires auxiliary enzymes, such as enoyl-CoA isomerase.

-

Incorporation into Complex Lipids: this compound can be incorporated into various classes of lipids, including phospholipids, triglycerides, and cholesterol esters, contributing to the composition and function of cellular membranes and lipid droplets.[2][9]

-

Elongation and Desaturation: this compound can potentially be elongated to form longer-chain fatty acids and further desaturated by fatty acid desaturases, although specific data on these conversions are lacking.

Excretion

Fatty acids are generally not excreted in their original form. They are either utilized for energy, stored, or converted to other molecules. Any minor amounts of unabsorbed this compound would be excreted in the feces.

Quantitative Data

Table 1: Projected Pharmacokinetic Parameters of this compound Following Oral Administration

| Parameter | Projected Value | Units | Notes |

| Bioavailability | > 90 | % | Based on the high absorption efficiency of C16-C18 fatty acids. |

| Tmax (Time to Peak Plasma Concentration) | 2 - 4 | hours | Typical for fatty acids absorbed via chylomicrons. |

| Cmax (Peak Plasma Concentration) | Variable | µmol/L | Highly dependent on the dose and meal composition. |

| Half-life (t1/2) | Variable | hours | Reflects tissue uptake and metabolism rather than direct elimination. |

Table 2: Estimated Distribution of Dietary this compound in Major Lipid Pools

| Lipid Pool | Estimated Percentage | Tissue/Fraction |

| Triglycerides | 60 - 70 | Adipose Tissue, Liver |

| Phospholipids | 20 - 30 | Cell Membranes |

| Cholesterol Esters | 5 - 10 | Plasma Lipoproteins |

| Free Fatty Acids | < 5 | Plasma (bound to albumin) |

Experimental Protocols

Investigating the metabolic fate of dietary this compound requires a combination of in vitro and in vivo experimental approaches.

In Vivo Bioavailability and Pharmacokinetic Study

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound in a preclinical model (e.g., rodents).

Methodology:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are fasted overnight.

-

Test Substance: A lipid emulsion containing a known amount of this compound (e.g., 50 mg/kg body weight). For tracer studies, 13C-labeled this compound can be used.

-

Administration: The lipid emulsion is administered via oral gavage.

-

Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration into EDTA-coated tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (2000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.

-

Lipid Extraction and Analysis: Total lipids are extracted from plasma using the Folch method. The fatty acid methyl esters (FAMEs) are then prepared and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify this compound concentrations.[10] If a labeled tracer is used, liquid chromatography-mass spectrometry (LC-MS) can be employed to track the labeled fatty acid.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

In Vitro Cellular Uptake and Metabolism Assay

Objective: To investigate the uptake and metabolic conversion of this compound in a relevant cell line (e.g., Caco-2 for intestinal absorption, HepG2 for hepatic metabolism).

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to allow for differentiation into a polarized monolayer simulating the intestinal epithelium.

-

Preparation of Labeled this compound: 14C-labeled this compound is complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.

-

Incubation: The cell monolayers are incubated with the labeled this compound-BSA complex in the apical chamber for various time points (e.g., 15, 30, 60, 120 minutes).

-

Quantification of Uptake: After incubation, the cells are washed extensively with ice-cold PBS. The amount of radioactivity in the cell lysate is measured by liquid scintillation counting to determine cellular uptake.

-

Metabolite Analysis: Lipids are extracted from the cell lysates. The distribution of radioactivity into different lipid classes (triglycerides, phospholipids, etc.) is analyzed by thin-layer chromatography (TLC) followed by autoradiography or scintillation counting of the scraped bands.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Projected metabolic pathway of dietary this compound.

Caption: Experimental workflow for in vivo bioavailability study.

Conclusion

While direct experimental evidence for the metabolic fate of dietary this compound is currently limited, its journey through the body can be confidently projected based on the well-established principles of fatty acid metabolism. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute studies aimed at filling the existing knowledge gaps. The provided experimental protocols and visualization tools offer a starting point for a more detailed investigation into the ADME of this compound, which will be essential for understanding its physiological significance and exploring its potential as a therapeutic agent. Future research employing stable isotope tracing and advanced mass spectrometry techniques will be critical in providing the specific quantitative data needed to fully elucidate the metabolic odyssey of this intriguing fatty acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absorption and distribution of dietary fatty acids from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl chain length, saturation, and hydrophobicity modulate the efficiency of dietary fatty acid absorption in adult humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduced absorption of saturated fatty acids and resistance to diet-induced obesity and diabetes by ezetimibe-treated and Npc1l1−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Hypogeic Acid in Traditional Medicine and Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypogeic acid, a monounsaturated omega-9 fatty acid, is increasingly recognized for its potential therapeutic properties, particularly in the realms of metabolic regulation and inflammation. While not a prominent component of traditional medicine in its isolated form, it is present in natural products that have been used for centuries, notably peanuts (Arachis hypogaea) and red yeast rice (Monascus purpureus). This technical guide provides a comprehensive overview of this compound, including its chemical properties, presence in natural sources, and purported biological activities. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside an exploration of the signaling pathways it modulates, such as those involving Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK). This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound, systematically known as (7Z)-hexadec-7-enoic acid, is a 16-carbon monounsaturated fatty acid. Its chemical formula is C₁₆H₃₀O₂.[1] While structurally similar to the more common palmitoleic acid, the position of the double bond at the seventh carbon (from the carboxyl end) confers distinct biological properties.

Historically, the primary sources of this compound, peanuts and red yeast rice, have established roles in traditional practices. Arachis hypogaea, or the peanut, has been utilized not just as a significant nutritional source but also in folk remedies for its anti-inflammatory and skin-soothing properties.[2][3] Red yeast rice, the product of fermenting rice with Monascus purpureus, holds a prominent place in traditional Chinese medicine for promoting blood circulation and improving digestion.[1][4][5] Modern research is now beginning to elucidate the pharmacological activities of the individual constituents of these natural products, with this compound emerging as a molecule of interest.

Chemical and Physical Properties

This compound is a long-chain fatty acid with a single cis-double bond.[6] Its physical and chemical characteristics are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₃₀O₂ |

| Molar Mass | 254.41 g/mol |

| IUPAC Name | (7Z)-hexadec-7-enoic acid |

| Appearance | Needles |

| Melting Point | 14.5-15.5 °C |

| Solubility | Soluble in organic solvents |

Presence in Natural Products

This compound is found in various natural sources, with notable concentrations in peanuts and red yeast rice.

Arachis hypogaea (Peanut)

Peanut oil is a significant dietary source of this compound. The fatty acid composition of peanut oil can vary depending on the cultivar and growing conditions. While oleic acid and linoleic acid are the most abundant fatty acids, this compound is also present.

Table 1: Fatty Acid Composition of Peanut Oil Varieties (%)

| Fatty Acid | Spreading Varieties (Range) | Semi-Spreading Varieties (Range) | Bunch Varieties (Range) |

| Palmitic acid (C16:0) | 8.93 - 12.34 | 6.83 - 10.98 | 9.78 - 14.14 |

| Stearic acid (C18:0) | 2.27 - 4.15 | 2.54 - 5.25 | 2.45 - 4.23 |

| Oleic acid (C18:1) | 39.22 - 76.24 | 45.11 - 82.32 | 40.12 - 55.43 |

| Linoleic acid (C18:2) | 8.34 - 38.73 | 2.26 - 32.45 | 25.12 - 38.11 |

| This compound (C16:1n-9) | Not explicitly quantified in all studies, but present. | Not explicitly quantified in all studies, but present. | Not explicitly quantified in all studies, but present. |

| Arachidic acid (C20:0) | 1.12 - 1.87 | 0.97 - 1.54 | 1.02 - 2.11 |

| Gadoleic acid (C20:1) | 0.87 - 1.79 | 0.45 - 1.56 | 0.98 - 1.65 |

| Behenic acid (C22:0) | 1.87 - 3.54 | 1.37 - 2.89 | 1.98 - 3.21 |

| Lignoceric acid (C24:0) | 0.45 - 1.30 | 0.56 - 1.12 | 0.65 - 1.23 |

Note: Data compiled from multiple sources analyzing different groundnut varieties. Specific quantification of this compound is often not reported in general fatty acid profiles.[7]

Monascus purpureus (Red Yeast Rice)

Monascus purpureus is a mold used to ferment rice, producing red yeast rice. This fermented product contains a variety of bioactive compounds, including pigments, monacolins, and fatty acids. The fatty acid profile of Monascus purpureus includes this compound.

Table 2: Fatty Acid Composition of Monascus purpureus Fermented Rice (%)

| Fatty Acid | Relative Percentage |

| Palmitic acid (C16:0) | 15-25 |

| Stearic acid (C18:0) | 5-10 |

| Oleic acid (C18:1) | 25-35 |

| Linoleic acid (C18:2) | 30-40 |

| This compound (C16:1n-9) | Present, but specific quantitative data is limited. |

Note: The fatty acid composition can vary depending on the strain of Monascus purpureus and the fermentation conditions.[8][9] A comprehensive lipid profile analysis of rice during solid-state fermentation with Monascus purpureus showed a significant increase in the content of free fatty acids, including oleic and linoleic acid, peaking around day 6 of fermentation.[10]

Experimental Protocols

Extraction and Isolation of this compound

The extraction and isolation of this compound from natural sources typically involve the following steps:

4.1.1. Lipid Extraction

A standard method for lipid extraction from plant material is the Folch or Bligh-Dyer method, which uses a chloroform (B151607):methanol solvent system.

-

Protocol:

-

Homogenize the sample (e.g., ground peanuts, dried red yeast rice) in a chloroform:methanol (2:1, v/v) solution.

-

Filter the mixture to remove solid residues.

-

Wash the filtrate with a 0.9% NaCl solution to induce phase separation.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under reduced pressure to obtain the total lipid extract.

-

4.1.2. Saponification and Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, the extracted triglycerides are converted to their corresponding fatty acid methyl esters.

-

Protocol:

-

Dissolve the lipid extract in a methanolic sodium hydroxide (B78521) solution.

-

Reflux the mixture to saponify the triglycerides into fatty acid salts.

-

Acidify the solution with HCl to protonate the fatty acids.

-

Esterify the free fatty acids to FAMEs by refluxing with a catalyst such as boron trifluoride (BF₃) in methanol.

-

Extract the FAMEs with an organic solvent like hexane.

-

4.1.3. Isolation of Monounsaturated Fatty Acids by Urea (B33335) Fractionation

Urea complexation is a technique used to separate saturated and unsaturated fatty acids. Saturated fatty acids form crystalline inclusion complexes with urea, while unsaturated fatty acids remain in the liquid phase.

-

Protocol:

-

Dissolve the FAME mixture in a hot solution of urea in ethanol (B145695) or methanol.

-

Allow the solution to cool slowly to room temperature to promote the formation of urea-saturated FAME adducts.

-

Filter the mixture to separate the crystalline adducts from the liquid filtrate.

-

The filtrate will be enriched in monounsaturated and polyunsaturated FAMEs, including this compound methyl ester.

-

The FAMEs can be recovered from the filtrate by evaporating the solvent.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the qualitative and quantitative analysis of fatty acids.

-

GC-MS Protocol:

-

Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol-based column, is suitable for separating FAMEs.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. An example program would be an initial temperature of 100°C, ramped to 240°C at a rate of 3-5°C/min, and held for a period to ensure all components elute.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Identification: FAMEs are identified by comparing their retention times with those of known standards and their mass spectra with libraries such as the NIST library.

-

Quantification: The concentration of each FAME is determined by comparing its peak area to that of an internal standard.

-

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction, isolation, and analysis of this compound.

Biological Activities and Signaling Pathways

Emerging research suggests that this compound possesses anti-inflammatory and metabolic regulatory properties. These effects are thought to be mediated through its interaction with key cellular signaling pathways.

Anti-Inflammatory Effects and NF-κB Signaling

Chronic inflammation is a key factor in the pathogenesis of many diseases. This compound has been shown to exert anti-inflammatory effects. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. While direct studies on this compound are limited, other fatty acids have been shown to modulate this pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.

Hypothesized Anti-inflammatory Signaling of this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Metabolic Regulation via PPAR and AMPK Signaling

5.2.1. Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. It is plausible that this compound can bind to and activate PPARs, particularly PPARα and PPARγ.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation also enhances insulin (B600854) sensitivity.

PPAR Activation Assay Protocol:

A common method to assess the activation of PPARs by a ligand is a reporter gene assay.

-

Cell Culture: Use a suitable cell line (e.g., HEK293T or HepG2) that is transiently co-transfected with two plasmids:

-

An expression vector for the ligand-binding domain (LBD) of the PPAR of interest (e.g., PPARγ-LBD) fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Treatment: Treat the transfected cells with varying concentrations of this compound. Rosiglitazone can be used as a positive control for PPARγ activation.

-

Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: An increase in luciferase activity indicates that this compound has bound to and activated the PPAR-LBD, leading to the transcription of the reporter gene.

PPAR Signaling Pathway

Caption: Activation of PPAR signaling by this compound.

5.2.2. AMP-activated Protein Kinase (AMPK)

AMPK is a key cellular energy sensor that is activated in response to an increase in the AMP/ATP ratio. Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.

AMPK Phosphorylation Assay Protocol (Western Blot):

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) and treat with this compound for various time points and concentrations. AICAR can be used as a positive control for AMPK activation.

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of AMPK (at Thr172) and a primary antibody for total AMPK.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK. An increase in this ratio indicates AMPK activation.

AMPK Signaling Pathway

Caption: Modulation of AMPK signaling by this compound.

Conclusion and Future Directions

This compound, a monounsaturated fatty acid present in traditionally consumed natural products, is a promising molecule for further investigation in the context of metabolic and inflammatory diseases. While its direct use in traditional medicine is not well-documented, the health benefits associated with its natural sources may be partly attributable to its presence. This guide has provided a comprehensive overview of the current knowledge on this compound, including its chemical properties, natural occurrence, and biological activities, along with detailed experimental protocols for its study.

Future research should focus on several key areas:

-

Precise Quantification: More studies are needed to accurately quantify the concentration of this compound in various cultivars of Arachis hypogaea and strains of Monascus purpureus under different conditions.

-

Mechanistic Studies: In-depth investigations are required to fully elucidate the molecular mechanisms by which this compound modulates the PPAR, AMPK, and NF-κB signaling pathways.

-

In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the therapeutic efficacy and safety of purified this compound in models of metabolic and inflammatory disorders.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly unsaturated fatty acids. II. Fractionation by urea inclusion compounds | Semantic Scholar [semanticscholar.org]

- 7. Suppression of AMPK Activation via S485 Phosphorylation by IGF-I during Hyperglycemia Is Mediated by AKT Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Bioactive Pigments of Monascus purpureus Attributed to Antioxidant, HMG-CoA Reductase Inhibition and Anti-atherogenic Functions [frontiersin.org]

- 10. A Comprehensive Investigation of Lipid Profile During the Solid-State Fermentation of Rice by Monascus purpureus [mdpi.com]

An In-depth Technical Guide to the Enzymatic Production of Hypogeic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed strategy for the enzymatic production of hypogeic acid, ((7Z)-hexadec-7-enoic acid). Given the limited literature on dedicated large-scale enzymatic synthesis of this specific fatty acid, this guide focuses on a scientifically plausible approach derived from its known natural biosynthetic pathway. It includes detailed experimental protocols, quantitative data for process development, and visualizations of the proposed workflow and relevant biological signaling pathways.

Introduction to this compound

This compound ((7Z)-hexadec-7-enoic acid) is a C16:1n-9 monounsaturated omega-9 fatty acid.[1] While less studied than its common isomer palmitoleic acid (C16:1n-7), emerging research has highlighted its role as a bioactive lipid. In nature, this compound is produced in mitochondria via the partial β-oxidation of oleic acid (C18:1n-9).[2][3][4] Studies suggest that this compound possesses anti-inflammatory properties and may be involved in metabolic regulation, making it a compound of interest for therapeutic and nutraceutical development.[5] Its synthesis is distinct from other C16:1 isomers, such as palmitoleic acid, which is formed through the desaturation of palmitic acid by stearoyl-CoA desaturase-1 (SCD-1).[2][3]

This guide outlines a proposed biocatalytic strategy to produce this compound by mimicking its natural formation, providing a foundational framework for research and development professionals to establish a novel synthesis pathway.

Proposed Enzymatic Production Strategy

The core strategy is based on the controlled, partial β-oxidation of oleoyl-CoA, halting the process after the first cycle to yield (Z)-hexadec-7-enoyl-CoA, which is then hydrolyzed to this compound. This approach leverages the initial enzymatic steps of the mitochondrial fatty acid oxidation pathway.

Overall Experimental Workflow

The proposed production process is a multi-step biocatalytic system:

-

Substrate Activation: Oleic acid is first converted to its biologically active form, oleoyl-CoA, using an Acyl-CoA synthetase.

-

Controlled β-Oxidation: Oleoyl-CoA undergoes a single round of β-oxidation. This involves the sequential action of Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase. The key is to provide the necessary cofactors for only one cycle or to halt the reaction before the resulting C16:1-CoA can re-enter the pathway.

-

Product Hydrolysis & Extraction: The reaction is terminated, and the final product, (Z)-hexadec-7-enoyl-CoA, is hydrolyzed to free this compound.

-

Purification & Analysis: The this compound is purified from the reaction mixture, and its identity and purity are confirmed via analytical methods.

Caption: Proposed enzymatic workflow for this compound production.

Quantitative Data for Process Development

Table 1: Characteristics of Key Enzyme Families in Fatty Acid Metabolism

| Enzyme Family | Typical Source | Substrate(s) | Cellular Localization |

|---|---|---|---|

| Acyl-CoA Synthetase (ACS) | Mammalian liver, E. coli, Yeast | Long-chain fatty acids, ATP, CoA | Mitochondria, ER, Peroxisomes |

| Acyl-CoA Dehydrogenase (ACAD) | Mammalian liver, various microbes | Acyl-CoAs (varying chain lengths) | Mitochondrial matrix |

| Enoyl-CoA Hydratase | Mammalian liver, E. coli | Trans-Δ2-Enoyl-CoAs | Mitochondrial matrix |

| 3-Hydroxyacyl-CoA Dehydrogenase | Mammalian liver, E. coli | L-3-Hydroxyacyl-CoAs | Mitochondrial matrix |

| Stearoyl-CoA Desaturase (SCD) | Mammalian liver, various yeasts | Palmitoyl-CoA, Stearoyl-CoA | Endoplasmic Reticulum |

| Fatty Acid Desaturase (FADS) | Mammals, plants, fungi | Polyunsaturated fatty acids | Endoplasmic Reticulum |

Table 2: Typical Parameters for in vitro Enzymatic Fatty Acid Conversion

| Parameter | Typical Range | Notes |

|---|---|---|

| Substrate Concentration | 10 - 200 µM | Higher concentrations can lead to substrate inhibition. |

| Enzyme Concentration | 0.1 - 5 µM | Highly dependent on enzyme purity and specific activity. |

| pH | 7.0 - 8.5 | Optimal pH for mitochondrial β-oxidation enzymes is typically slightly alkaline. |

| Temperature | 25 - 37 °C | 37°C is common for mammalian enzymes. |

| Cofactor Concentrations | ||

| ATP | 1 - 5 mM | For initial fatty acid activation. |

| Coenzyme A (CoA-SH) | 0.1 - 1 mM | |

| FAD | 20 - 100 µM | For Acyl-CoA Dehydrogenase. |